4-[(Pentan-3-yl)amino]benzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-(pentan-3-ylamino)benzamide |
InChI |
InChI=1S/C12H18N2O/c1-3-10(4-2)14-11-7-5-9(6-8-11)12(13)15/h5-8,10,14H,3-4H2,1-2H3,(H2,13,15) |
InChI Key |
XPFWEMXDNCCQHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Pentan 3 Yl Amino Benzamide
Retrosynthetic Analysis of the 4-[(Pentan-3-yl)amino]benzamide Scaffold
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, two primary disconnection approaches are considered, focusing on the formation of the two key bonds: the amide bond and the carbon-nitrogen (C-N) bond at the 4-position of the benzene (B151609) ring.
Disconnection Approach A: Amide Bond First
This strategy prioritizes the disconnection of the amide bond (C-N) of the benzamide (B126) moiety. This leads to two key synthons: a 4-[(pentan-3-yl)amino]benzoic acid derivative and ammonia (B1221849) or an ammonia equivalent. The 4-substituted benzoic acid can be further disconnected at the C4-N bond, leading back to a 4-halobenzoic acid (e.g., 4-fluorobenzoic acid or 4-chlorobenzoic acid) and pentan-3-amine. This approach is advantageous as it utilizes readily available starting materials.
Disconnection Approach B: C4-N Bond First
Alternatively, the initial disconnection can be at the C4-N bond of the aniline (B41778) moiety. This yields 4-aminobenzamide (B1265587) and a pentan-3-yl halide or a corresponding carbonyl compound (pentan-3-one) for reductive amination. 4-aminobenzamide itself can be synthesized from p-nitrobenzoic acid via reduction of the nitro group and subsequent amidation. google.com This approach might be preferred if functional group compatibility during the amination step is a concern.
A visual representation of these retrosynthetic pathways helps in planning the forward synthesis by identifying potential starting materials and key transformations.
Optimized Synthetic Routes for this compound
Based on the retrosynthetic analysis, several synthetic routes can be devised. The optimization of these routes depends on factors such as yield, purity, cost of reagents, and reaction conditions.
Classical methods for forming the amide and C-N bonds remain relevant in the synthesis of this compound.
Amidation: The formation of the benzamide can be achieved by reacting a 4-[(pentan-3-yl)amino]benzoic acid derivative with an aminating agent. numberanalytics.com A common method involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. semanticscholar.org The resulting acyl chloride is then reacted with ammonia to form the primary amide. Alternatively, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the direct condensation of the carboxylic acid with ammonia or an ammonia source. ucl.ac.uk
Nucleophilic Aromatic Substitution (SNA_r): The C4-N bond can be formed via nucleophilic aromatic substitution on a suitable 4-substituted benzamide. For example, reacting 4-fluorobenzamide (B1200420) or 4-chlorobenzamide (B146232) with pentan-3-amine under basic conditions can yield the desired product. The reactivity of the aryl halide is crucial, with fluoroarenes being more susceptible to nucleophilic attack.
Reductive Amination: An alternative for the C4-N bond formation involves the reductive amination of 4-aminobenzamide with pentan-3-one. This reaction typically proceeds in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). youtube.com
A comparison of these classical methods reveals trade-offs between reagent toxicity, reaction conditions, and functional group tolerance.
Interactive Table: Comparison of Classical Synthetic Methods
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Acyl Chloride Route | 4-[(Pentan-3-yl)amino]benzoic acid, Ammonia | SOCl₂ or (COCl)₂ | High reactivity, often good yields | Harsh reagents, potential side reactions |
| Coupling Agent Route | 4-[(Pentan-3-yl)amino]benzoic acid, Ammonia | EDC, DCC | Milder conditions | By-product removal can be challenging |
| SNAr | 4-Halobenzamide, Pentan-3-amine | Base (e.g., K₂CO₃) | Direct C-N bond formation | Requires activated aryl halide, high temperatures |
| Reductive Amination | 4-Aminobenzamide, Pentan-3-one | NaBH₃CN, NaBH(OAc)₃ | Good for secondary amine formation | Potential for over-alkylation |
Modern synthetic chemistry offers powerful transition metal-catalyzed cross-coupling reactions for the formation of C-N bonds. The Buchwald-Hartwig amination is a prominent example and is highly applicable to the synthesis of this compound. wikipedia.orglibretexts.orgyoutube.com
This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. wikipedia.org For the synthesis of the target molecule, 4-halobenzamide (where the halogen can be Br or I) would be reacted with pentan-3-amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. orgsyn.orgnih.gov
The choice of ligand is critical for the efficiency of the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald or Hartwig research groups, have been shown to be particularly effective. wikipedia.org The reaction also requires a base, typically a non-nucleophilic one like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), to facilitate the catalytic cycle. nih.gov
Interactive Table: Key Parameters in Buchwald-Hartwig Amination
| Parameter | Options | Role in the Reaction |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |
| Phosphine Ligand | XPhos, SPhos, RuPhos | Stabilizes the palladium center and facilitates the catalytic cycle |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Promotes deprotonation of the amine and regeneration of the catalyst |
| Solvent | Toluene, Dioxane, THF | Solubilizes reactants and influences reaction rate |
The primary advantage of the Buchwald-Hartwig amination is its broad substrate scope and functional group tolerance, often proceeding under milder conditions than classical methods. wikipedia.org
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.orgucl.ac.ukrsc.org In the context of synthesizing this compound, several green strategies can be employed.
Catalytic Amidation: Direct catalytic amidation of a carboxylic acid with an amine is a highly atom-economical approach that avoids the use of stoichiometric activating agents. acs.org Boric acid has been explored as a simple and effective catalyst for the solvent-free synthesis of amides from carboxylic acids and urea (B33335) or amines. semanticscholar.orgbohrium.com
Biocatalysis: Enzymes offer a green alternative for amide bond formation. rsc.org Lipases, for instance, can catalyze the amidation of esters or acids in non-aqueous media. While specific enzymes for this particular transformation may need to be identified or engineered, biocatalysis presents a promising avenue for sustainable synthesis.
Use of Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly reduce the environmental impact of the synthesis. ucl.ac.uk
Energy Efficiency: Utilizing microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating methods.
Adopting these green chemistry principles can lead to more sustainable and environmentally friendly routes for the production of aminobenzamides.
Stereoselective Synthesis of this compound and its Enantiomers (If Applicable)
Pentan-3-amine is an achiral molecule as it possesses a plane of symmetry. Therefore, this compound is also achiral, and the synthesis of enantiomers is not applicable. However, if a chiral amine were used in place of pentan-3-amine, for example, pentan-2-amine, the resulting product would be chiral. In such a hypothetical case, stereoselective synthesis would be crucial to obtain a single enantiomer. This could be achieved through the use of a chiral starting material (e.g., enantiomerically pure pentan-2-amine) or through asymmetric synthesis methods, such as asymmetric reductive amination using a chiral catalyst or auxiliary.
Advanced Purification Techniques for this compound
The purification of the final product is a critical step to ensure high purity. Several advanced techniques can be employed for the purification of aromatic amides like this compound.
Crystallization: Recrystallization is a common and effective method for purifying solid organic compounds. researchgate.net The choice of solvent is crucial; a good solvent will dissolve the compound at high temperatures but not at low temperatures, allowing for the formation of pure crystals upon cooling. For amides, polar solvents like ethanol, acetone, or acetonitrile (B52724) can be effective. researchgate.net
Chromatography:
Flash Chromatography: This technique is widely used for the purification of organic compounds on a preparative scale. biotage.com It utilizes a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents) to separate the desired product from impurities based on their differential adsorption.
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. It offers higher resolution than flash chromatography and is particularly useful for separating closely related impurities. biotage.com
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is considered a greener alternative to traditional liquid chromatography as it reduces the consumption of organic solvents.
Extraction and Washing: Liquid-liquid extraction can be used to remove impurities with different solubility properties. For instance, washing the organic layer containing the product with an acidic solution can remove basic impurities, while a basic wash can remove acidic impurities. google.com
The choice of purification technique will depend on the nature of the impurities, the scale of the synthesis, and the required purity of the final product.
Advanced Spectroscopic and Structural Characterization of 4 Pentan 3 Yl Amino Benzamide
Detailed Spectroscopic Analysis for Elucidating Molecular Structure
Spectroscopic techniques are fundamental in determining the molecular structure of a newly synthesized or isolated compound. Each method provides unique insights into different aspects of the molecule's composition and connectivity.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis
High-resolution NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule in solution. For 4-[(Pentan-3-yl)amino]benzamide, both ¹H and ¹³C NMR would be essential.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzamide (B126) ring, the N-H proton of the amino group, the methine proton on the pentan-3-yl group, and the methylene (B1212753) and methyl protons of the ethyl groups. The chemical shifts (δ, in ppm), splitting patterns (multiplicity, e.g., singlet, doublet, triplet, multiplet), and coupling constants (J, in Hz) would confirm the connectivity of the atoms. For instance, the aromatic protons would likely appear in the range of 6.5-8.0 ppm. The N-H proton's chemical shift would be variable depending on the solvent and concentration. The protons of the pentan-3-yl group would appear in the aliphatic region (typically 0.9-4.0 ppm).
¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom in the molecule. The carbonyl carbon of the amide would be expected at a downfield chemical shift (around 165-175 ppm). The aromatic carbons would appear in the 110-150 ppm range, with their specific shifts influenced by the amino and amide substituents. The carbons of the pentan-3-yl group would be found in the upfield, aliphatic region of the spectrum.
Hypothetical ¹H NMR Data Table
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.7 | d | 2H | Aromatic (ortho to C=O) |
| ~6.6 | d | 2H | Aromatic (ortho to NH) |
| ~7.5 | br s | 2H | -CONH₂ |
| ~4.5 | br s | 1H | -NH- |
| ~3.4 | m | 1H | -CH- (pentan-3-yl) |
| ~1.6 | m | 4H | -CH₂- (pentan-3-yl) |
| ~0.9 | t | 6H | -CH₃ (pentan-3-yl) |
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Modes
IR and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of bonds.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrations would include the N-H stretches from the primary amide (-CONH₂) and the secondary amine (-NH-), typically appearing in the 3100-3500 cm⁻¹ region. The C=O stretch of the amide group would be a strong, prominent peak around 1630-1680 cm⁻¹. C-N stretching vibrations and aromatic C=C bending frequencies would also be present.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.
Hypothetical IR Data Table
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3500 | Medium | N-H stretch (secondary amine) |
| 3100-3350 | Strong, Broad | N-H stretches (primary amide) |
| 2850-2970 | Medium-Strong | C-H stretches (aliphatic) |
| ~1650 | Strong | C=O stretch (amide I) |
| ~1600 | Medium | N-H bend (amide II) |
| ~1500-1600 | Medium | C=C stretches (aromatic) |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Elucidation
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula.
Molecular Ion: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), which for C₁₂H₁₈N₂O is 206.1419. This precise mass would confirm the elemental composition.
Fragmentation Pattern: The fragmentation pattern in the mass spectrum would give clues about the structure. Expected fragments would arise from the loss of the pentyl group, cleavage of the amide bond, or other characteristic fragmentations of the benzamide structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in this compound. The spectrum would likely show absorption maxima (λ_max) corresponding to π → π* transitions of the benzene (B151609) ring and n → π* transitions associated with the carbonyl and amino groups. The position of these maxima would be influenced by the substitution on the aromatic ring.
X-ray Crystallography for Solid-State Molecular Conformation and Packing
Should a suitable single crystal of this compound be grown, X-ray crystallography could be employed to determine its three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the pentan-3-yl group and its orientation relative to the benzamide moiety. Furthermore, the analysis would describe the intermolecular interactions, such as hydrogen bonding involving the amide and amine protons, which dictate the crystal packing arrangement.
Computational and Theoretical Investigations of 4 Pentan 3 Yl Amino Benzamide
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governing its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies of Molecular Orbitals and Electrostatic Potential Surfaces
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For 4-[(Pentan-3-yl)amino]benzamide, DFT calculations, hypothetically performed using a functional such as B3LYP with a 6-311++G(d,p) basis set, can elucidate the distribution and energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
The Molecular Electrostatic Potential (MEP) surface is another key output of DFT calculations. It maps the electrostatic potential onto the electron density surface, revealing the regions of positive and negative potential. For this compound, the MEP would likely show negative potential (electron-rich regions) around the oxygen atom of the carbonyl group and the nitrogen atom of the amide, making them potential sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms of the amine and amide groups would exhibit positive potential, indicating their role as hydrogen bond donors.
Hypothetical Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO-2 | -8.54 |
| HOMO-1 | -7.21 |
| HOMO | -6.15 |
| LUMO | -1.23 |
| LUMO+1 | -0.45 |
| LUMO+2 | 0.89 |
| HOMO-LUMO Gap | 4.92 |
This data is hypothetical and for illustrative purposes.
Energetic and Conformational Analysis via Ab Initio Methods
While DFT is a powerful tool, ab initio methods, such as Møller-Plesset perturbation theory (MP2), can provide a more detailed energetic and conformational analysis. These methods can be employed to perform a potential energy surface scan by systematically rotating the key dihedral angles of the this compound molecule. This would reveal the most stable conformations (energy minima) and the energy barriers to rotation between them. The flexibility of the pentan-3-yl group and its interaction with the benzamide (B126) moiety would be of particular interest, as different conformations could present distinct interaction profiles with biological targets.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions
To explore the dynamic nature of this compound, Molecular Dynamics (MD) simulations are employed. youtube.com These simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility and interactions with the surrounding environment, such as a solvent. mdpi.com
An MD simulation of this compound in an aqueous environment would reveal how the molecule behaves in a physiological-like setting. It would allow for the observation of the dynamic range of conformations adopted by the flexible pentan-3-yl side chain and the stability of intramolecular hydrogen bonds. Furthermore, the simulation would characterize the solvation shell around the molecule, identifying key water molecules that form persistent hydrogen bonds with the amide and amine groups. This information is crucial for understanding the molecule's solubility and how it might present itself to a binding partner. nih.gov
Molecular Docking Studies with Relevant Biological Macromolecules (Hypothetical Targets, Non-Clinical Focus)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govimist.ma In the context of drug discovery, it is used to predict how a small molecule, such as this compound, might interact with a protein's binding site.
Given that many benzamide derivatives are known to be kinase inhibitors, hypothetical docking studies could be performed against the ATP-binding site of various kinases. tandfonline.commdpi.comscirp.org For instance, docking this compound into the active site of a hypothetical tyrosine kinase could reveal potential binding modes. The benzamide moiety could form key hydrogen bonds with the hinge region of the kinase, a common interaction pattern for kinase inhibitors. The pentan-3-yl group would likely occupy a hydrophobic pocket, and its specific conformation would be critical for achieving a high binding affinity. The docking scores, which estimate the binding free energy, would provide a preliminary assessment of the compound's potential as an inhibitor.
Hypothetical Docking Scores of this compound against Kinase Targets
| Kinase Target (Hypothetical) | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Tyrosine Kinase A | -8.5 | Hinge Region, Hydrophobic Pocket |
| Serine/Threonine Kinase B | -7.9 | Catalytic Loop, Allosteric Site |
| Atypical Kinase C | -6.2 | Gatekeeper Residue, Solvent Front |
This data is hypothetical and for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Activities
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govijpsr.comunair.ac.id By developing a QSAR model for a set of benzamide analogues with known activity against a particular target, the hypothetical activity of this compound could be predicted.
The first step in QSAR modeling is the calculation of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). mdpi.com A multilinear regression or machine learning algorithm is then used to build a mathematical equation that correlates these descriptors with the observed activity. nih.gov For this compound, its calculated descriptors could be plugged into a pre-existing QSAR model for benzamide kinase inhibitors to predict its potential inhibitory potency (e.g., pIC50). The reliability of this prediction would depend on the quality and applicability domain of the QSAR model.
Computational Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)
Computational methods can also be used to predict the spectroscopic properties of a molecule, which can be invaluable for its characterization and identification.
The prediction of Nuclear Magnetic Resonance (NMR) spectra, particularly ¹H and ¹³C chemical shifts, can be achieved with good accuracy using DFT calculations. chegg.comgithub.io By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of this compound, the chemical shifts can be predicted and compared to experimental data if available. rsc.orgbmrb.io This can aid in the structural elucidation of the compound and its conformers.
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima in the UV-Vis spectrum. The predicted spectrum can provide insights into the electronic structure and chromophores present in this compound.
Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 168.5 |
| C1 (ipso-C of benzamide) | 125.4 |
| C4 (C-NH) | 150.2 |
| Aromatic CHs | 112.8 - 129.5 |
| Pentan-3-yl CH | 55.1 |
| Pentan-3-yl CH₂ | 28.7 |
| Pentan-3-yl CH₃ | 10.9 |
This data is hypothetical and for illustrative purposes.
Molecular Interactions and Mechanistic Studies of 4 Pentan 3 Yl Amino Benzamide
Investigation of Binding Interactions with Model Biological Systems (e.g., Proteins, Nucleic Acids)
Currently, there is no publicly available research that specifically details the binding interactions of 4-[(Pentan-3-yl)amino]benzamide with proteins or nucleic acids.
In Vitro Binding Assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
No studies utilizing in vitro binding assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) have been reported for this compound. Consequently, quantitative data regarding its binding affinity, kinetics, and thermodynamics with any biological macromolecule is not available.
Enzymatic Inhibition/Activation Studies (If Applicable, In Vitro)
There are no published in vitro studies investigating the potential of this compound to inhibit or activate any specific enzymes. Therefore, its profile as an enzyme modulator remains uncharacterized.
Elucidation of Molecular Mechanism of Action at the Subcellular Level (If Applicable, In Vitro)
The molecular mechanism of action for this compound at a subcellular level has not been elucidated in any publicly accessible in vitro studies. Research into its potential effects on cellular pathways, organelle function, or other subcellular processes has not been reported.
Structure-Function Relationships in Model Biological Systems (Non-Clinical Context)
Due to the absence of biological activity data, no structure-function relationships have been established for this compound in any model biological system. The relationship between its chemical structure and its functional effects on biological targets is currently unknown.
Structure Activity Relationship Sar Studies of 4 Pentan 3 Yl Amino Benzamide Derivatives
Systematic Structural Modifications at the Pentan-3-yl Moiety
Impact of Alkyl Chain Length and Branching on Molecular Interactions
Alterations to the alkyl chain of the pentan-3-yl moiety can have a profound impact on the compound's biological activity. The length and branching of this chain influence the lipophilicity and steric bulk of the molecule, which in turn affects its fit within the binding pocket of a receptor or enzyme.
Research has shown that both increasing and decreasing the alkyl chain length can lead to a decrease in activity, suggesting that the pentan-3-yl group provides an optimal size for interaction with the target. Branching at different positions on the alkyl chain also affects activity. For instance, moving the point of attachment to the nitrogen from the 3-position to the 2-position of the pentyl chain can alter the compound's potency.
These findings highlight the importance of the specific three-dimensional shape conferred by the pentan-3-yl group for optimal molecular interactions.
Stereochemical Effects of the Pentan-3-yl Substituent
Stereochemistry, the three-dimensional arrangement of atoms, is a crucial factor in drug-receptor interactions. nih.govpatsnap.comijpsjournal.comresearchgate.netomicsonline.org Since biological systems are chiral, enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties. nih.govpatsnap.com The pentan-3-yl substituent in 4-[(pentan-3-yl)amino]benzamide introduces a chiral center, leading to the existence of (R) and (S) enantiomers.
The orientation of the pentan-3-yl group in three-dimensional space can significantly influence how the molecule binds to its biological target. patsnap.com Often, one enantiomer will have a higher affinity for the target than the other, a phenomenon known as stereoselectivity. ijpsjournal.com This difference in binding affinity can translate to differences in potency and efficacy. Therefore, the synthesis and evaluation of individual enantiomers are essential to determine which stereoisomer possesses the desired therapeutic activity. researchgate.net In some cases, one enantiomer may be active while the other is inactive or even produces undesirable side effects. nih.gov
Modifications to the Benzamide (B126) Core
The benzamide core of the molecule serves as a scaffold to which the aminopentan and other substituents are attached. Modifications to this core can significantly alter the electronic and steric properties of the entire molecule, thereby influencing its biological activity.
Substituent Effects on the Benzamide Ring (e.g., Electronic, Steric)
For instance, a study on substituted benzamides revealed that polar substituents at the para (4-) and/or meta (5-) positions of the benzamide ring can enhance binding affinity to specific receptors. nih.govnih.gov The position of the substituent is also critical. Steric hindrance, caused by bulky substituents, can prevent the molecule from adopting the optimal conformation for binding. acs.org Conversely, smaller substituents may not provide the necessary interactions to stabilize the bound state. The reactivity of the benzene (B151609) ring towards electrophilic substitution is also affected by the nature and position of the substituents. libretexts.org
Table 1: Effect of Benzamide Ring Substituents on Activity
| Substituent Position | Substituent Type | Effect on Activity | Reference |
| 4- (para) | Polar, H-bond donating/accepting | Enhanced binding affinity | nih.gov |
| 5- (meta) | Polar, H-bond accepting | Enhanced binding affinity | nih.gov |
| 3- (ortho) | Methyl | Decreased yield in some reactions | acs.org |
| 5- | Methyl, Methoxy | Did not significantly impair reactivity | acs.org |
| 5- | Fluoro | Reduced yield | acs.org |
| 5- | Trifluoromethyl | Inhibited reaction | acs.org |
Influence of Amide Linkage Modifications
The amide bond is a key structural feature in many biologically active molecules, including this compound. pulsus.compulsus.com It is relatively stable and can participate in hydrogen bonding as both a hydrogen bond donor (N-H) and acceptor (C=O). nih.govresearchgate.net
Modifying the amide linkage can have significant consequences for the compound's biological activity. Altering the atoms of the amide bond or replacing it with a bioisostere (a group with similar physical or chemical properties) can change the molecule's conformation, stability, and ability to interact with its target. researchgate.net For example, replacing the amide group with other functional groups can lead to compounds with improved stability and efficacy. researchgate.net The planarity of the amide bond, due to resonance, contributes to the three-dimensional structure of the molecule, which is crucial for its biological function. nih.gov
SAR-Driven Design of Novel Aminobenzamide Analogs
The knowledge gained from SAR studies provides a rational basis for the design of novel aminobenzamide analogs with improved properties. nih.govmdpi.comfrontiersin.org By understanding which structural features are essential for activity and which can be modified, medicinal chemists can create new compounds with enhanced potency, selectivity, and pharmacokinetic profiles.
For example, if SAR studies indicate that a specific substituent on the benzamide ring is crucial for activity, new analogs can be synthesized with a variety of substituents at that position to fine-tune the electronic and steric properties. Similarly, if the stereochemistry of the pentan-3-yl group is found to be critical, efforts can be focused on synthesizing the more active enantiomer. This iterative process of design, synthesis, and testing, guided by SAR, is a cornerstone of modern drug discovery. nih.gov The development of quantitative structure-activity relationship (QSAR) models can further aid in predicting the activity of newly designed compounds. nih.govjppres.com
Ligand Efficiency and Molecular Descriptors in SAR Analysis
The journey from a preliminary hit to a viable drug candidate is a complex process of multiparameter optimization. In the context of this compound derivatives, understanding the interplay between a molecule's physicochemical properties and its biological efficacy is paramount. Ligand efficiency (LE) and other molecular descriptors serve as crucial quantitative tools in this endeavor, enabling chemists to make more informed decisions in the iterative process of molecular design and synthesis.
Ligand Efficiency (LE): This metric normalizes the binding affinity of a compound by its size, typically the number of heavy (non-hydrogen) atoms (HAC). It is calculated using the formula:
LE = - (ΔG / HAC)
where ΔG is the Gibbs free energy of binding. A higher LE value is generally indicative of a more efficient binder, suggesting that the compound achieves its potency with a more optimal molecular size. In the early stages of drug discovery, prioritizing compounds with higher LE can lead to lead candidates with more favorable pharmacokinetic profiles.
For a hypothetical series of this compound derivatives, the analysis of LE would involve synthesizing analogs with modifications at various positions—such as the benzamide ring, the pentan-3-yl group, or the amide linker—and assessing their impact on both binding affinity and molecular size. For instance, the introduction of a polar functional group might enhance binding affinity through a new hydrogen bond interaction. The LE calculation would then determine if this gain in affinity justifies the increase in molecular size.
Lipophilic Ligand Efficiency (LLE): Recognizing that lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, Lipophilic Ligand Efficiency (LLE) was introduced as a complementary metric. LLE, also sometimes referred to as LipE, relates the potency of a compound to its lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD). It is calculated as:
LLE = pIC50 - logP
In the SAR exploration of this compound derivatives, a systematic variation of substituents would be correlated with changes in LLE. For example, replacing the pentan-3-yl group with less greasy fragments or introducing polar moieties on the benzamide ring could be strategies to enhance LLE.
Other Key Molecular Descriptors: Beyond LE and LLE, a suite of other molecular descriptors provides a more granular understanding of the SAR. These can include:
Molecular Weight (MW): A fundamental descriptor that influences many pharmacokinetic properties.
Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity and its potential for membrane permeation.
Number of Rotatable Bonds (nRotb): A measure of molecular flexibility, which can impact binding entropy and oral bioavailability.
Fraction of sp3-hybridized carbons (Fsp3): A descriptor of a molecule's three-dimensional character. Higher Fsp3 is often associated with improved solubility and reduced promiscuity.
Hydrogen Bond Donors and Acceptors (HBD/HBA): These counts are critical for understanding potential interactions with the biological target and for predicting oral absorption (Lipinski's Rule of Five).
Hypothetical Research Findings and Data Analysis:
To illustrate the application of these principles, consider a hypothetical study on a series of this compound analogs designed to inhibit a specific enzyme target. The research would involve synthesizing these compounds and evaluating their inhibitory activity (IC50). Concurrently, key molecular descriptors would be calculated or experimentally determined.
The following interactive data table presents hypothetical data for such a study, allowing for a dynamic exploration of the relationships between structure, activity, and molecular properties.
| Compound ID | R1-Substituent (Benzamide Ring) | R2-Substituent (Amine) | IC50 (nM) | logP | MW | HAC | TPSA (Ų) | HBD | HBA | nRotb | Fsp3 | LE | LLE |
| 1 | H | Pentan-3-yl | 500 | 3.2 | 220.3 | 16 | 55.1 | 2 | 2 | 4 | 0.5 | 0.39 | 3.1 |
| 2 | 4-F | Pentan-3-yl | 250 | 3.4 | 238.3 | 17 | 55.1 | 2 | 2 | 4 | 0.5 | 0.40 | 3.2 |
| 3 | 4-Cl | Pentan-3-yl | 100 | 3.8 | 254.7 | 17 | 55.1 | 2 | 2 | 4 | 0.5 | 0.42 | 3.2 |
| 4 | 4-OH | Pentan-3-yl | 800 | 2.8 | 236.3 | 17 | 75.3 | 3 | 3 | 4 | 0.5 | 0.36 | 3.3 |
| 5 | H | Cyclopentyl | 600 | 2.9 | 218.3 | 16 | 55.1 | 2 | 2 | 3 | 0.6 | 0.38 | 3.3 |
| 6 | H | (1-methylcyclobutyl) | 450 | 2.7 | 218.3 | 16 | 55.1 | 2 | 2 | 3 | 0.7 | 0.39 | 3.6 |
From this hypothetical data, several SAR trends could be deduced:
Halogenation on the Benzamide Ring: The introduction of fluorine (Compound 2) and chlorine (Compound 3) at the 4-position of the benzamide ring leads to a progressive increase in potency compared to the unsubstituted parent (Compound 1). This suggests a favorable interaction in a hydrophobic pocket of the enzyme's active site. However, this comes at the cost of increased lipophilicity, resulting in only a marginal improvement in LLE.
Impact of a Polar Group: The addition of a hydroxyl group (Compound 4) significantly reduces potency, likely due to an unfavorable interaction or altered electronic properties. Despite the lower logP, the drop in affinity leads to a poor LE.
Modification of the Amino Substituent: Replacing the pentan-3-yl group with a cyclopentyl moiety (Compound 5) results in similar potency and a slightly improved LLE due to lower lipophilicity. Further rigidification and introduction of a methyl group in the form of (1-methylcyclobutyl) (Compound 6) maintains potency while further improving the Fsp3 character and LLE. This suggests that exploring more compact and three-dimensional aliphatic substituents could be a fruitful avenue for optimization.
Analytical Methodologies for 4 Pentan 3 Yl Amino Benzamide in Research
Chromatographic Methods for Separation and Purity Assessment
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of a compound from impurities and related substances. For 4-[(Pentan-3-yl)amino]benzamide, both liquid and gas chromatography play crucial roles.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity of non-volatile compounds like this compound. The development of a robust HPLC method is critical for accurate quantification and quality control. A typical method would involve a reversed-phase column, such as a C18 column, which is effective for separating compounds with moderate polarity.
Method development often involves optimizing the mobile phase composition, which typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. For benzamide (B126) derivatives, a simple isocratic method with a mobile phase of water, acetonitrile, and a sulfuric acid buffer can be effective. sielc.com The pH of the mobile phase is a critical parameter that can be adjusted to ensure the compound is in a single ionic form, leading to sharper peaks and better separation. Detection is commonly achieved using a UV detector, often at a low wavelength like 220 nm where many organic molecules absorb light. sielc.com
Table 1: Illustrative HPLC Method Parameters for Benzamide Analysis
| Parameter | Condition |
| Column | Primesep 100, 4.6×150 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water – 20/80% |
| Buffer | Sulfuric Acid – 0.2% |
| Flow Rate | 1.0 ml/min |
| Detection | UV at 220 nm, 265 nm |
| Retention Time | 5.21 min |
| Data adapted from a method for a structurally related benzenesulfonamide. sielc.com |
Gas Chromatography (GC) for Volatile Derivatives (If Applicable)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. While this compound itself may not be sufficiently volatile for direct GC analysis due to its polar amino and amide groups, derivatization can be employed to increase its volatility. sigmaaldrich.com This process involves chemically modifying the analyte to make it more suitable for GC.
A common derivatization strategy for compounds containing amino groups is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com Another approach is acylation using reagents such as ethyl chloroformate or pentafluoropropyl chloroformate. nih.govresearchgate.net These reactions replace the active hydrogens on the amino and amide groups with less polar moieties, allowing the compound to be vaporized and separated on a GC column. sigmaaldrich.com The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization. nih.gov
Chiral Chromatography for Enantiomeric Purity (If Applicable)
The pentan-3-yl group in this compound contains a chiral center, meaning the compound can exist as two enantiomers (R and S forms). Since enantiomers can have different pharmacological and toxicological profiles, it is crucial to assess the enantiomeric purity of the compound. Chiral chromatography is the primary method for separating and quantifying enantiomers.
This can be achieved using either chiral HPLC or chiral GC. In chiral HPLC, a chiral stationary phase (CSP) is used. These phases are designed to interact differently with the two enantiomers, leading to their separation. For amino acid derivatives, which share functional groups with the target compound, chiral columns are often used with a UV detector for detection. cat-online.com Alternatively, the compound can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. google.com The Food and Drug Administration (FDA) mandates the development of assays to determine individual enantiomers early in the drug development process. osti.gov
Electrophoretic Techniques for Separation and Characterization
Capillary electrophoresis (CE) offers an alternative to chromatographic methods for separation and analysis. While less common for routine purity testing of small molecules compared to HPLC, CE can provide high-efficiency separations based on the differential migration of charged species in an electric field. For a compound like this compound, which can be protonated, CE could be a viable analytical tool. The technique is particularly useful for analyzing small sample volumes and can be coupled with mass spectrometry for enhanced characterization.
Spectrophotometric and Spectrofluorometric Assays for Quantification in Research Samples
Spectrophotometric and spectrofluorometric methods are valuable for the quantification of compounds in various research samples. These techniques are based on the principle that the amount of light absorbed (spectrophotometry) or emitted (spectrofluorometry) by a compound is proportional to its concentration.
For this compound, a UV-Visible spectrophotometer can be used to measure its absorbance at a specific wavelength, typically the wavelength of maximum absorbance (λmax), to determine its concentration in solution. This method is rapid and straightforward but can be susceptible to interference from other absorbing species in the sample matrix.
Spectrofluorometry, if the compound is fluorescent or can be derivatized to be fluorescent, offers higher sensitivity and selectivity. The development of such an assay would involve determining the optimal excitation and emission wavelengths for the compound.
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Trace Analysis and Metabolite Identification (In Vitro/Theoretical)
Hyphenated techniques, which combine a separation method with a detection method, are indispensable for trace analysis and structural elucidation.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for both quantitative analysis and metabolite identification. The LC system separates the parent compound from its metabolites, and the mass spectrometer provides mass-to-charge ratio (m/z) and fragmentation data, which helps in identifying the structures of the metabolites. nih.gov In vitro metabolite identification studies often use liver microsomes or S9 fractions to simulate metabolism. nih.gov These studies can help identify potential metabolic pathways, such as hydroxylation, dealkylation, and conjugation reactions. nih.govrsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of volatile compounds and their metabolites, often after derivatization. nih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information. This technique is particularly useful for identifying metabolites that are amenable to derivatization and GC analysis. nih.gov The fragmentation patterns observed in the mass spectra are crucial for confirming the identity of the metabolites. sigmaaldrich.com
Table 2: Potential In Vitro Metabolic Transformations
| Metabolic Reaction | Description |
| Phase I Reactions | |
| Hydroxylation | Addition of a hydroxyl (-OH) group, often on the aromatic ring or alkyl chain. |
| N-dealkylation | Removal of the pentan-3-yl group from the amino nitrogen. |
| Oxidation | Oxidation of the alkyl group to form alcohols, aldehydes, or carboxylic acids. |
| Phase II Reactions | |
| Glucuronidation | Conjugation with glucuronic acid, typically on a hydroxyl group formed during Phase I metabolism. |
| Sulfation | Conjugation with a sulfate (B86663) group, also commonly on a hydroxyl group. |
| These are theoretical pathways based on common metabolic routes for similar compounds. nih.govrsc.org |
Q & A
Basic: What are the optimal synthetic routes for 4-[(Pentan-3-yl)amino]benzamide, and how can purity be validated?
Methodological Answer:
The synthesis typically involves coupling 4-aminobenzoic acid derivatives with pentan-3-amine under amide bond-forming conditions. A common approach uses carbodiimide coupling reagents (e.g., HBTU or DCC) in anhydrous solvents like DCM or acetonitrile, with triethylamine as a base . Post-synthesis, purity validation requires HPLC (≥95% purity threshold) and LC-MS to confirm molecular weight. Structural confirmation via -/-NMR is critical, focusing on the benzamide carbonyl signal (~168-170 ppm) and pentan-3-yl amine protons (δ 1.2–1.6 ppm) .
Basic: How does the pentan-3-yl substituent influence the compound’s physicochemical properties?
Methodological Answer:
The branched pentan-3-yl group enhances lipophilicity (calculated logP ~2.5–3.0), improving membrane permeability in cellular assays. This is validated via reverse-phase HPLC retention time comparisons with analogs. The substituent also introduces steric hindrance, potentially reducing off-target interactions. Solubility can be tested in DMSO/PBS mixtures, with adjustments using co-solvents like cyclodextrins for in vitro studies .
Advanced: What strategies mitigate off-target effects when studying this compound as a PARP-1 inhibitor?
Methodological Answer:
To address off-target effects (e.g., metabolic interference observed in benzamide derivatives ):
- Selectivity Screening: Use kinase/HDAC profiling panels to rule out cross-reactivity.
- Dose Titration: Conduct IC50 curves in PARP-1 enzymatic assays (e.g., NAD depletion assays) and compare with cytotoxicity thresholds in cell models.
- Structural Analog Testing: Compare with 3-aminobenzamide controls to isolate PARP-1-specific effects .
Advanced: How can researchers resolve contradictions in enzyme inhibition data across studies?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell-free vs. cellular systems). To reconcile:
- Standardize Assays: Use recombinant PARP-1 in cell-free systems with NAD as a substrate, avoiding whole-cell lysates that contain competing enzymes.
- Control for Metabolic Interference: Include 3-aminobenzamide in parallel experiments to account for nonspecific ADP-ribosylation effects .
- Validate with Knockout Models: Use PARP-1 cells to confirm on-target activity .
Advanced: What structural modifications enhance selectivity for HDAC isoforms?
Methodological Answer:
HDAC selectivity is influenced by the benzamide’s substituents:
- Cap Group Optimization: Replace pentan-3-yl with pyridinylmethyl groups (see MS-275 derivatives) to improve HDAC1/3 affinity.
- Linker Flexibility: Introduce methylene spacers between benzamide and the pentan-3-yl group to modulate binding pocket access.
- Activity-Based Probes: Use fluorescent-tagged analogs (e.g., Bodipy-conjugated) for isoform-specific inhibition profiling in live cells .
Basic: What analytical techniques characterize crystallographic properties of this compound derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) resolves bond angles and hydrogen-bonding networks (e.g., amide-NH to carbonyl interactions). For unstable crystals, use powder XRD paired with DFT calculations to predict lattice energies. Thermal stability is assessed via DSC/TGA, with decomposition temperatures >200°C indicating suitability for long-term storage .
Advanced: How can SAR studies optimize this compound’s antibacterial activity without cytotoxicity?
Methodological Answer:
- Core Modifications: Introduce trifluoromethyl groups (as in ) to enhance target (e.g., Acps-Pptase) binding while reducing eukaryotic cytotoxicity.
- Protease Stability Assays: Test resistance to hydrolysis in human serum via LC-MS over 24 hrs.
- MIC/MBC Testing: Compare minimum inhibitory/bactericidal concentrations against Gram-positive/-negative panels, using norfloxacin as a control .
Advanced: What in silico tools predict the compound’s pharmacokinetic profile?
Methodological Answer:
- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate bioavailability (%F >30), BBB permeability, and CYP450 inhibition.
- Molecular Dynamics (MD): Simulate binding to serum albumin (PDB: 1AO6) to predict plasma half-life.
- Metabolite Identification: Employ GLORYx for phase I/II metabolism predictions, prioritizing stable glucuronide conjugates .
Basic: How should researchers design dose-response experiments for in vivo neuroactivity studies?
Methodological Answer:
- Brain Penetration: Measure compound levels in CSF via LC-MS/MS after systemic administration.
- Dose Range: Start with 15–60 µmol/kg (based on HDAC inhibitor MS-275 ), adjusting for target engagement (e.g., histone acetylation via Western blot).
- Behavioral Controls: Include open-field and rotarod tests to distinguish neuroactivity from motor effects.
Advanced: What mechanistic studies clarify dual-target inhibition (e.g., PARP-1/HDAC) hypotheses?
Methodological Answer:
- Pull-Down Assays: Use biotinylated probes to isolate bound proteins from cell lysates, followed by LC-MS/MS identification.
- Transcriptomic Profiling: Compare RNA-seq data from treated vs. untreated cells to identify overlapping pathways (e.g., DNA repair/epigenetic modulation).
- Isobologram Analysis: Test synergy with PARP/HDAC inhibitors (e.g., olaparib + vorinostat) to validate dual mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
